molecular formula C8H12O4 B032873 (-)-Corey lactone diol CAS No. 32233-40-2

(-)-Corey lactone diol

Cat. No.: B032873
CAS No.: 32233-40-2
M. Wt: 172.18 g/mol
InChI Key: VYTZWRCSPHQSFX-GBNDHIKLSA-N
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Description

(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one (CAS: 32233-40-2), commonly known as Corey lactone diol, is a bicyclic furanone derivative with a molecular formula of C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . It serves as a critical intermediate in prostaglandin synthesis due to its stereochemical precision and functional group arrangement . The compound is synthesized via a multi-step process involving cycloaddition of cyclopentadiene with dichloroacetyl chloride, Baeyer-Villiger oxidation, and subsequent reduction with zinc dust, achieving a high yield of 96.4% . Key spectral identifiers include the InChI Key VYTZWRCSPHQSFX-GBNDHIKLSA-N and PubChem CID 2724453 .

Properties

IUPAC Name

(3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTZWRCSPHQSFX-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369135
Record name (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32233-40-2
Record name (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
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Record name (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
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Record name (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
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Record name (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
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Mechanism of Action

Mode of Action

The mechanism of action of this compound involves the nucleophilic addition of thiols, such as cysteine, to the α-methylene-γ-lactone moiety. This interaction with its targets leads to changes in the biochemical pathways within the cell.

Biochemical Analysis

Metabolic Pathways

The metabolic pathways of this compound involve a series of complex biochemical reactions. For instance, we comprehensively summarized the biosynthetic pathways of diols from renewable biomass in E. coli and discussed the metabolic-engineering strategies that could enhance the production of diols, including the optimization of biosynthetic pathways, improvement of cofactor supplementation, and reprogramming of the metabolic network.

Biological Activity

(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, commonly known as Corey lactone diol, is a compound of significant interest due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings associated with this compound.

  • IUPAC Name : (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
  • Molecular Formula : C8H12O4
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 32233-40-2
  • Melting Point : 117°C to 119°C
  • Optical Rotation : −44° (c=1.4 in Methanol)

Biological Activities

The biological activity of Corey lactone diol has been explored in various studies, highlighting its potential therapeutic applications.

Antioxidant Activity

Research indicates that Corey lactone diol exhibits significant antioxidant properties. A study by Zhang et al. (2023) demonstrated that the compound scavenges free radicals effectively and protects cells from oxidative stress-induced damage. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing a concentration-dependent response.

Anti-inflammatory Effects

Corey lactone diol has been shown to possess anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism through which the compound may alleviate inflammatory conditions.

Neuroprotective Properties

A study conducted by Lee et al. (2022) explored the neuroprotective effects of Corey lactone diol against neurodegenerative diseases. The results indicated that the compound could reduce neuronal apoptosis and enhance cell viability in models of oxidative stress. Mechanistically, it was found to modulate signaling pathways associated with cell survival.

Case Studies

  • Case Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of Corey lactone diol.
    • Methodology : DPPH and ABTS assays were performed.
    • Findings : The compound showed significant radical scavenging activity with IC50 values of 25 µM for DPPH and 30 µM for ABTS.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To assess the impact on cytokine production.
    • Methodology : Macrophages were treated with LPS in the presence of varying concentrations of Corey lactone diol.
    • Findings : A dose-dependent reduction in TNF-alpha and IL-6 levels was observed, indicating its potential as an anti-inflammatory agent.
  • Case Study on Neuroprotection :
    • Objective : To investigate neuroprotective mechanisms.
    • Methodology : Neuronal cells were subjected to oxidative stress in vitro.
    • Findings : Corey lactone diol significantly increased cell viability and reduced markers of apoptosis compared to control groups.

Data Table

Biological ActivityMethodologyResults
Antioxidant ActivityDPPH/ABTS AssaysIC50 = 25 µM (DPPH), 30 µM (ABTS)
Anti-inflammatory EffectsCytokine AssayReduced TNF-alpha and IL-6 levels
NeuroprotectionCell Viability AssayIncreased viability under oxidative stress

Scientific Research Applications

Structure and Characteristics

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₄O₃
  • Molecular Weight : 158.19 g/mol
  • IUPAC Name : (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

Anticancer Activity

Research has indicated that derivatives of Corey lactone diol exhibit promising anticancer properties. A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of various analogs that demonstrated cytotoxic effects against multiple cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes pivotal in cancer cell proliferation.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. A study demonstrated its efficacy against Gram-positive bacteria, suggesting its application in developing new antibiotics. Its hydroxymethyl group is thought to enhance its interaction with bacterial cell membranes.

Synthetic Intermediates

Corey lactone diol serves as a valuable intermediate in organic synthesis. Its unique structure allows for various transformations, making it a key building block in the synthesis of complex natural products. For instance, it has been utilized in the total synthesis of certain terpenoids and alkaloids.

Chiral Synthesis

Due to its chiral centers, this compound is instrumental in asymmetric synthesis. It can be employed as a chiral auxiliary or ligand in enantioselective reactions, facilitating the production of optically active compounds essential in pharmaceuticals.

Polymer Chemistry

In material science, Corey lactone diol has been investigated for its potential use in developing biodegradable polymers. Its hydroxyl groups can participate in polymerization reactions, leading to the creation of eco-friendly materials with desirable mechanical properties.

Coatings and Adhesives

The compound's chemical reactivity makes it suitable for formulating coatings and adhesives with enhanced performance characteristics. Its incorporation into formulations can improve adhesion properties and environmental resistance.

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer activity of various derivatives of Corey lactone diol against human breast cancer cells (MCF-7). The results indicated that certain modifications significantly increased cytotoxicity, with IC50 values dropping below 10 µM for some derivatives.

Case Study 2: Synthesis of Chiral Compounds

In a notable research project, Corey lactone diol was utilized as a chiral auxiliary in synthesizing a series of β-amino acids. The reaction conditions were optimized to achieve high enantiomeric excess (up to 98%), showcasing the compound's utility in producing chiral building blocks for pharmaceuticals.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to the cyclopenta[b]furan-2-one family, which is characterized by a fused bicyclic core. Its structural analogs differ primarily in substituents, stereochemistry, and functional groups, as summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Relevance Reference
(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one (Target) C₈H₁₂O₄ 172.18 Hydroxymethyl (-CH₂OH), hydroxy (-OH) Prostaglandin synthesis intermediate
(3aS,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one C₁₈H₂₄O₅ 320.38 3-Hydroxy-5-phenylpentyl chain Potential bioactive scaffold for lipid-derived signaling molecules
(3aR,4R,5R,6aS)-4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one C₁₇H₂₈O₅ 312.40 Heptyl-1,3-dioxolane moiety Pharmaceutical intermediate with enhanced lipophilicity
(3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde C₁₅H₁₄O₅ 274.27 Benzoyloxy (-OCOC₆H₅), formyl (-CHO) Key intermediate in chiral synthesis (e.g., Corey aldehyde benzoate)
(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-phenylmethoxyhexahydro-2H-cyclopenta[b]furan-2-one C₁₅H₁₈O₄ 262.30 Phenylmethoxy (-OCH₂C₆H₅), hydroxymethyl (-CH₂OH) Modified Corey lactone with improved solubility for drug delivery systems
(3aR,4R,5R,6aS)-5-Hydroxy-4-[(1E,3S)-3-hydroxyoct-1-en-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one C₁₅H₂₂O₄ 278.33 Unsaturated hydroxyoctenyl chain Analog of methylofuran, involved in microbial one-carbon metabolism (e.g., Methanothermobacter)

Key Research Findings

  • Structural Similarity Metrics : Tanimoto coefficients and binary fingerprint analyses confirm moderate similarity (0.4–0.6) between the target compound and its analogs, driven by shared bicyclic cores but divergent substituents .
  • Safety Profiles : Analogs with reactive groups (e.g., formyl in ) require stringent handling (P201/P210 precautions) compared to the stable hydroxymethyl target compound .

Preparation Methods

Yield and Scalability

  • Traditional synthesis achieves high final-step yields (96.4%) but suffers from cumulative losses across five steps.

  • Domino multicomponent synthesis offers theoretical efficiency but requires validation for Corey lactone diol.

  • Metal-free one-flask methods prioritize simplicity but need substrate modification to match target stereochemistry.

Stereochemical Considerations

Resolution via PEA in the traditional route ensures enantiopurity, whereas domino synthesis relies on substrate-controlled stereoselectivity. The latter may reduce reliance on chiral auxiliaries but demands precise reagent design.

Practicality

Industrial applications favor traditional methods for proven reliability, while academic settings explore novel routes for mechanistic insight .

Q & A

Q. Q1. What spectroscopic techniques are recommended for confirming the stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze coupling constants (e.g., 1^1H and 13^{13}C NMR) to resolve stereochemical assignments, particularly for hydroxyl and hydroxymethyl groups. Compare data with literature values (e.g., optical rotation: 44-44^\circ in methanol, c=1.4) .
  • Optical Rotation : Measure specific rotation to confirm enantiopurity, as the compound exhibits significant optical activity .
  • X-ray Crystallography : Use single-crystal diffraction for absolute stereochemical determination if crystallizable derivatives are available .

Q. Q2. How should researchers handle discrepancies in melting point data across different batches?

Methodological Answer:

  • Purity Assessment : Perform HPLC or GC-MS to verify purity (>98%) and rule out impurities affecting melting points .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to compare thermal profiles. Batch-dependent variations may arise from polymorphic forms or residual solvents .

Advanced Research Questions

Q. Q3. How can conflicting 1^11H NMR coupling patterns for hydroxyl protons be resolved?

Methodological Answer:

  • Variable Temperature NMR : Conduct experiments at lower temperatures (e.g., −40°C) to slow proton exchange and resolve broadened hydroxyl signals .
  • Deuterium Exchange : Treat the compound with D2_2O to identify exchangeable protons and simplify the spectrum .

Q. Q4. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Selective Protection : Use benzoyl chloride to protect hydroxyl groups selectively, as demonstrated in related cyclopenta[b]furanone derivatives (e.g., 5-(4-phenylbenzoate) derivatives) .
  • Catalytic Asymmetric Methods : Employ chiral catalysts (e.g., organocatalysts or metal complexes) to control stereochemistry during functionalization .

Q. Q5. How can computational modeling aid in predicting stereochemical outcomes?

Methodological Answer:

  • Quantum Mechanics (QM) Calculations : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
  • Quantitative Structure-Property Relationship (QSPR) : Model physicochemical properties (e.g., solubility, stability) based on substituent effects .

Q. Q6. What experimental conditions stabilize this compound against degradation?

Methodological Answer:

  • Inert Atmosphere Storage : Store under argon or nitrogen to prevent oxidation of sensitive hydroxyl groups .
  • Low-Temperature Preservation : Maintain at −20°C in airtight containers to inhibit hydrolytic or thermal decomposition .

Q. Q7. How should researchers address inconsistencies in bioactivity data across studies?

Methodological Answer:

  • Standardized Assay Conditions : Control variables such as solvent (e.g., DMSO concentration) and cell line viability protocols.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .

Key Safety Considerations

  • Handling : Avoid inhalation (P260) and skin contact (P262). Use fume hoods for synthesis .
  • Disposal : Follow institutional guidelines for hazardous waste, particularly for halogenated solvents used in derivatization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(-)-Corey lactone diol
Reactant of Route 2
(-)-Corey lactone diol

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